molecular formula C6H13Cl B081641 1-Chloro-2-methylpentane CAS No. 14753-05-0

1-Chloro-2-methylpentane

Cat. No.: B081641
CAS No.: 14753-05-0
M. Wt: 120.62 g/mol
InChI Key: SLBTUZZYJLBZQV-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpentane is an organic compound with the molecular formula C6H13Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to a carbon atom in the alkane chain. This compound is also known by its IUPAC name, this compound. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .

Preparation Methods

1-Chloro-2-methylpentane can be synthesized through several methods:

    Radical Halogenation: This method involves the chlorination of 2-methylpentane using chlorine gas in the presence of ultraviolet light or heat.

    Industrial Production: Industrially, this compound can be produced by the reaction of 2-methylpentane with hydrochloric acid in the presence of a catalyst such as aluminum chloride.

Chemical Reactions Analysis

1-Chloro-2-methylpentane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-chloro-2-methylpentane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. In elimination reactions, the chlorine atom and a hydrogen atom are removed, forming a double bond and resulting in an alkene .

Comparison with Similar Compounds

1-Chloro-2-methylpentane can be compared with other similar alkyl halides:

Properties

IUPAC Name

1-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBTUZZYJLBZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335907
Record name 1-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14753-05-0, 128399-28-0
Record name 1-Chloro-2-methylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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